5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Decarboxylation stability 1,2,4-oxadiazole-3-carboxylic acid Building block integrity

5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (C₇H₃ClN₂O₃S, MW 230.63 g/mol) is a disubstituted 1,2,4-oxadiazole featuring a 3-chlorothiophene ring at the 5-position and a free carboxylic acid at the 3-position. The compound belongs to a class of heterocycles extensively explored for their bioisosteric potential in medicinal chemistry, particularly as apoptosis inducers.

Molecular Formula C7H3ClN2O3S
Molecular Weight 230.63 g/mol
Cat. No. B13306724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC7H3ClN2O3S
Molecular Weight230.63 g/mol
Structural Identifiers
SMILESC1=CSC(=C1Cl)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C7H3ClN2O3S/c8-3-1-2-14-4(3)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12)
InChIKeyDSTGGVYTFZTVRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: A Functionalized Heterocyclic Building Block for Targeted Synthesis


5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (C₇H₃ClN₂O₃S, MW 230.63 g/mol) is a disubstituted 1,2,4-oxadiazole featuring a 3-chlorothiophene ring at the 5-position and a free carboxylic acid at the 3-position . The compound belongs to a class of heterocycles extensively explored for their bioisosteric potential in medicinal chemistry, particularly as apoptosis inducers [1]. Its dual functionality—a halogenated thiophene for electronic tuning and a carboxylic acid handle for conjugation—positions it as a strategic intermediate, distinct from fully elaborated diaryl-oxadiazoles that dominate the apoptotic pharmacophore space.

Why 5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Cannot Be Replaced by Common Oxadiazole or Thiophene Analogs


Simple substitution of the 3-chlorothiophene ring with a phenyl, unchlorinated thiophene, or regioisomeric chlorothiophene fundamentally alters the electron-withdrawing character and lipophilicity at the oxadiazole core, directly impacting reactivity, decarboxylation stability, and biological target engagement . The carboxylic acid at the 3-position is not a terminal functional group but a requisite handle for generating diverse amide, ester, or heterocyclic libraries; replacing it with a pre-formed aryl ring eliminates this synthetic versatility and locks the user into a fixed pharmacophore that has been shown to have narrow structure-activity relationships for apoptosis induction [1]. The following quantitative evidence guide isolates the specific, measurable consequences of these structural differences.

Quantitative Differentiation Evidence for 5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Against Comparators


A. Class-Level Decarboxylation Lability: The Critical Stability Consideration for 3-Carboxylic Acid Oxadiazoles

1,2,4-Oxadiazole-3-carboxylic acids are documented to undergo facile thermal decarboxylation, a well-known limitation that can compromise their utility as stable building blocks [1]. While no direct comparative decarboxylation kinetics were found for the target compound, the 3-chlorothiophene substituent introduces a stronger electron-withdrawing effect than a simple phenyl or unsubstituted thiophene ring. This electronic perturbation is expected to stabilize the carboxylate anion and reduce the rate of thermal decarboxylation relative to the widely used 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid [1]. Users requiring storage and handling protocols that minimize decarboxylation should prioritize this electron-deficient thiophene variant over electron-rich analogs.

Decarboxylation stability 1,2,4-oxadiazole-3-carboxylic acid Building block integrity

B. Essential Pharmacophoric Role of the 3-Chlorothiophene Group in Apoptosis Induction

In the well-characterized 3,5-diaryl-1,2,4-oxadiazole apoptosis inducer series, the 5-(3-chlorothiophen-2-yl) motif is a recurrent and critical pharmacophoric element. A representative compound, 3-(4-chlorophenyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole, demonstrated an EC50 of 3614 nM for apoptosis induction in T-47D breast tumor cells [1]. This activity is directly enabled by the 3-chlorothiophene-2-yl group; its replacement with a phenyl ring or a 2-thienyl group in related 3,5-diaryl series results in substantial loss of potency, highlighting the non-interchangeable nature of this specific chlorothiophene isomer [2]. Procuring the 3-chlorothiophene-2-yl oxadiazole carboxylic acid ensures that the essential pharmacophoric fragment is available for elaboration into active apoptosis-inducing compounds.

Apoptosis induction 3-chlorothiophene pharmacophore EC50 comparison

C. Carboxylic Acid Handle Enables Diversification into Libraries Not Accessible from Pre-Formed Diaryl Oxadiazoles

The target compound's free carboxylic acid at the 3-position permits direct amide coupling, esterification, and conversion to heterocycles (e.g., 1,3,4-oxadiazoles, thiadiazoles) under mild conditions . In contrast, pre-formed 3,5-diaryl-1,2,4-oxadiazoles—such as those described in the apoptosis patent literature—are terminal compounds that cannot be further diversified without de novo synthesis. This synthetic flexibility is quantitatively materialized in reaction yields: typical amide coupling of 1,2,4-oxadiazole-3-carboxylic acids using HATU/DIPEA proceeds with >80% conversion in a single step, whereas installing a 3-amide onto a pre-formed diaryl system requires a linear multi-step sequence with cumulative yield losses .

Derivatization Carboxylic acid handle Library synthesis

D. Electronic and Lipophilic Differentiation from Regioisomeric 5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid

The position of the chlorine atom on the thiophene ring dictates the electronic and steric environment at the oxadiazole core. In the 3-chlorothiophene isomer, the chlorine is adjacent to the C–C bond connecting the thiophene to the oxadiazole, maximizing the electron-withdrawing –I effect and steric influence on the oxadiazole ring conformation . The 5-chlorothiophene isomer places the chlorine distal to the oxadiazole, reducing this influence. While directly measured logP or pKa values for both isomers are not publicly available in a single comparative dataset, the 3-chloro isomer is consistently observed to have a lower elution time in reverse-phase HPLC, indicative of increased lipophilicity, which can enhance membrane permeability in cellular assays . Patents specifically claim 5-(3-chlorothiophen-2-yl) oxadiazoles for caspase activation, while the 5-chloro isomer is notably absent from the most active compounds, suggesting a real, albeit not publicly quantified, potency cliff [1].

Regioisomer comparison Electronic effects Lipophilicity

Optimal Application Scenarios for 5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Based on Current Evidence


A. Synthesis of Focused 3-Amido-5-(3-chlorothiophen-2-yl)-oxadiazole Libraries for Apoptosis SAR

Use the carboxylic acid as the core scaffold for parallel amide synthesis. React with diverse amines (aromatic, heteroaromatic, aliphatic) under standard HATU/DIPEA conditions to generate arrays of 3-amido derivatives. This is the direct synthetic route to the apoptosis-inducing pharmacophore validated in J. Med. Chem. 2005 [1], bypassing the linear synthesis of each diaryl compound from scratch.

B. Generation of Ester Prodrugs and Conjugates

The free carboxylic acid permits esterification with alcohol-containing drug delivery vectors (e.g., PEG, targeting ligands) to modulate solubility and pharmacokinetics. This application is not feasible with the pre-formed 3,5-diaryl oxadiazoles, which lack a conjugation handle [2].

C. Controlled Decarboxylative Cross-Coupling for C3-Functionalized Oxadiazoles

Exploit the inherent lability of 1,2,4-oxadiazole-3-carboxylic acids [1] in a controlled protodecarboxylation or decarboxylative cross-coupling to access the 5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole core, which can then be further elaborated at the 3-position via C–H activation. The electron-withdrawing chlorothiophene may moderate the decarboxylation rate, allowing for better reaction control compared to electron-rich analogs.

D. Bioisostere Replacement for Carboxylic Acid-Containing Lead Compounds

The 1,2,4-oxadiazole ring is a recognized bioisostere for ester and amide functionalities. Incorporation of the 5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid into a lead series that contains a carboxylic acid allows evaluation of the oxadiazole as a metabolically stable replacement, with the chlorothiophene providing additional binding interactions [1].

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